

# A Technical Guide to the Spectroscopic Characterization of 2-Ethylmorpholine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Ethylmorpholine

Cat. No.: B1591529

[Get Quote](#)

## Executive Summary

**2-Ethylmorpholine** (CAS: 52769-10-5, Formula:  $C_6H_{13}NO$ , MW: 115.17 g/mol) is a heterocyclic amine with a morpholine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.<sup>[1]</sup> The substitution at the C2 position introduces a chiral center, making stereospecific characterization critical for its application in drug development and synthesis. This guide provides an in-depth analysis of the expected spectroscopic signature of **2-Ethylmorpholine**.

It is important to note that while **2-Ethylmorpholine** is commercially available, comprehensive, peer-reviewed spectroscopic data is not widely published in common databases. For instance, some suppliers explicitly state that they do not collect analytical data for this specific compound. Therefore, this document leverages foundational spectroscopic principles and data from analogous, well-characterized structures—such as the parent morpholine and the isomeric N-ethylmorpholine—to present a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers with a reliable framework for the identification and structural verification of **2-Ethylmorpholine**.

## Molecular Structure and Spectroscopic Overview

The structure of **2-Ethylmorpholine** features a six-membered morpholine ring containing an oxygen atom and a secondary amine, with an ethyl group at the carbon adjacent to the oxygen. This arrangement dictates a unique and predictable spectroscopic profile.

Caption: Molecular structure of **2-Ethylmorpholine** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of **2-Ethylmorpholine**. The asymmetry of the molecule ensures that all six ring protons and all four ring carbons are chemically non-equivalent.

### Predicted $^1\text{H}$ NMR Spectrum (400 MHz, $\text{CDCl}_3$ , TMS)

The proton NMR spectrum is predicted to show nine distinct signals. The chemical shifts are influenced by the proximity to the electronegative oxygen and nitrogen atoms. Protons nearer to the oxygen atom will be the most deshielded (shifted downfield).<sup>[2]</sup>

Predicted Shift ( $\delta$ , ppm)	Labeled Proton(s)	Multiplicity	Integration	Rationale for Chemical Shift and Multiplicity
~ 3.8 - 4.0	H on C5 (axial)	ddd	1H	Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6.
~ 3.6 - 3.8	H on C5 (equatorial)	ddd	1H	Adjacent to oxygen, deshielded. Coupled to geminal H and two H's on C6.
~ 3.4 - 3.6	H on C2	m	1H	Adjacent to both N and O (via C3), deshielded. Complex coupling with ethyl and C3 protons.
~ 2.8 - 3.0	H on C6 (equatorial)	ddd	1H	Adjacent to nitrogen. Coupled to geminal H and two H's on C5.
~ 2.7 - 2.9	H on C3 (equatorial)	ddd	1H	Adjacent to oxygen. Coupled to geminal H and H on C2.
~ 2.5 - 2.7	H on C6 (axial)	ddd	1H	Adjacent to nitrogen.

				Coupled to geminal H and two H's on C5.
~ 2.4 - 2.6	H on C3 (axial)	ddd	1H	Adjacent to oxygen. Coupled to geminal H and H on C2.
~ 1.5 - 1.7	H's on C7 (-CH <sub>2</sub> -)	m	2H	Methylene protons of the ethyl group, split by C2-H and C8-methyl protons.
~ 1.6 (variable)	H on N	br s	1H	Broad singlet, position is solvent and concentration dependent. May exchange with D <sub>2</sub> O.
~ 0.9 - 1.1	H's on C8 (-CH <sub>3</sub> )	t	3H	Terminal methyl group, split into a triplet by the adjacent C7 methylene protons.

## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, CDCl<sub>3</sub>)

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to show six unique signals, as each carbon atom is in a distinct chemical environment.

Predicted Shift ( $\delta$ , ppm)	Labeled Carbon	Rationale for Chemical Shift
~ 72 - 76	C5	Adjacent to oxygen, most deshielded carbon.[3]
~ 67 - 71	C3	Adjacent to oxygen, deshielded.
~ 58 - 62	C2	Adjacent to nitrogen and substituted with the ethyl group.
~ 46 - 50	C6	Adjacent to nitrogen. For morpholine, these carbons are at ~46 ppm.[4]
~ 25 - 29	C7	Ethyl group methylene carbon.
~ 9 - 13	C8	Ethyl group terminal methyl carbon.

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Ethylmorpholine** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The choice of  $\text{CDCl}_3$  is standard for many organic molecules, providing good solubility and a clean spectral window.
- **Internal Standard:** Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]
- **$^1\text{H}$  NMR Acquisition:** Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire proton-decoupled data using a spectral width of ~220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the  $^1\text{H}$  NMR signals and reference the spectra to the TMS peak at 0.00 ppm.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the secondary amine, the C-O ether linkage, and the aliphatic C-H bonds.

## Analysis of Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity	Rationale
3300 - 3500	N-H stretch	Medium, sharp	Characteristic of a secondary amine.[6] This peak distinguishes it from the tertiary amine isomer, N-ethylmorpholine, which lacks this band. [7]
2850 - 3000	C-H stretch	Strong	Aliphatic sp <sup>3</sup> C-H stretching from the ethyl group and the morpholine ring.
1450 - 1470	C-H bend	Medium	Scissoring and bending vibrations of the CH <sub>2</sub> and CH <sub>3</sub> groups.
~1300	C-N stretch	Medium	Stretching of the carbon-nitrogen bonds in the ring.
1080 - 1140	C-O-C stretch	Strong	A strong, characteristic absorption for the ether linkage within the morpholine ring. This is often the most prominent peak in the fingerprint region.
~880	N-H wag	Medium, broad	Out-of-plane bending of the N-H bond, characteristic of secondary amines.

## Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation (Neat Liquid):** As **2-Ethylmorpholine** is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- **Instrumentation:** Place the salt plates in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000 to 400  $\text{cm}^{-1}$ . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- **Background Correction:** A background spectrum of the empty spectrometer should be recorded prior to the sample scan and automatically subtracted by the instrument software.
- **Data Analysis:** Identify and label the wavenumbers of the major absorption peaks and compare them to correlation tables to confirm the presence of the expected functional groups.

## Mass Spectrometry (MS)

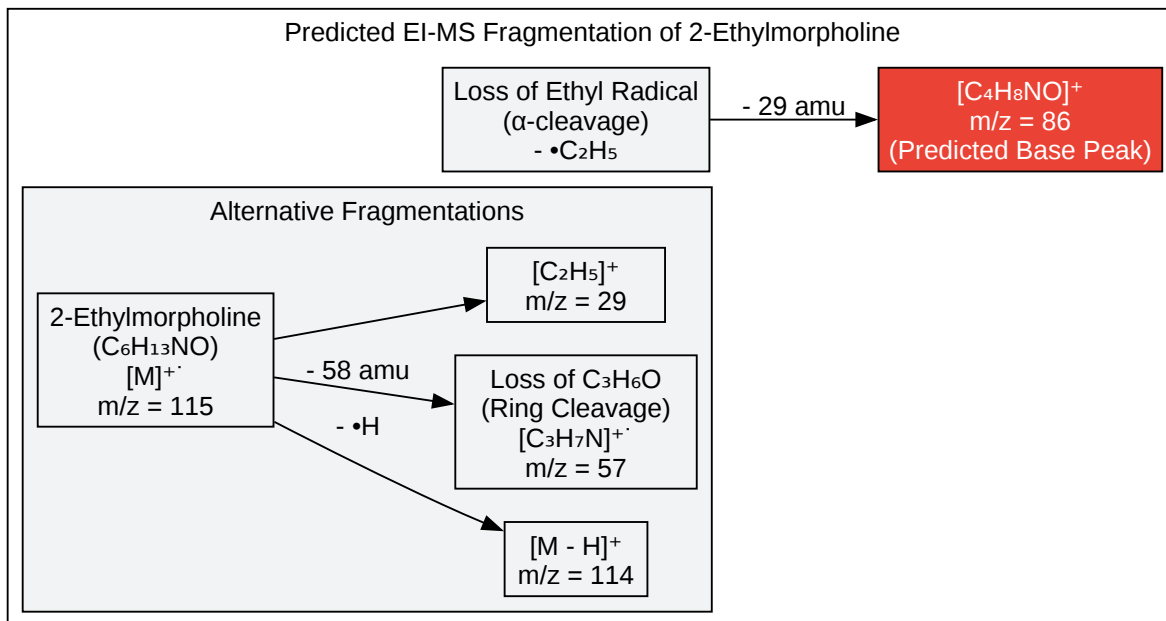
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a structural fingerprint.

## Predicted Fragmentation Analysis

The molecular ion ( $\text{M}^{+\cdot}$ ) for **2-Ethylmorpholine** will appear at a mass-to-charge ratio ( $m/z$ ) of 115, corresponding to its nominal molecular weight. The fragmentation is primarily driven by the stabilization of the resulting cation through the lone pair of electrons on the nitrogen atom.  
[8]

The most significant fragmentation pathway is predicted to be alpha-cleavage, which involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case, this is the ethyl group.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2.  $^1\text{H}$  NMR Chemical Shift [[sites.science.oregonstate.edu](https://sites.science.oregonstate.edu)]
- 3. [acdlabs.com](https://acdlabs.com) [[acdlabs.com](https://acdlabs.com)]
- 4. Morpholine(110-91-8)  $^{13}\text{C}$  NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 5. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 2-Ethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591529#spectroscopic-data-of-2-ethylmorpholine-nmr-ir-mass-spec]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)